6-(3-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyridazinone core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Methylsulfonyl Piperazine Moiety: This is usually done through nucleophilic substitution reactions, where the piperazine ring is introduced to the pyridazinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The pyridazinone core can be reduced under specific conditions to yield dihydropyridazinone derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
6-(3-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-methoxyphenyl)-2-{[4-(tert-butoxycarbonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one
- 6-(3-methoxyphenyl)-2-{[4-(methylamino)piperazin-1-yl]methyl}pyridazin-3(2H)-one
Uniqueness
6-(3-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methylsulfonyl group, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C17H22N4O4S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-2-[(4-methylsulfonylpiperazin-1-yl)methyl]pyridazin-3-one |
InChI |
InChI=1S/C17H22N4O4S/c1-25-15-5-3-4-14(12-15)16-6-7-17(22)21(18-16)13-19-8-10-20(11-9-19)26(2,23)24/h3-7,12H,8-11,13H2,1-2H3 |
InChI Key |
WCOKQBQLCALQHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CN3CCN(CC3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.